Precision Synthesis of 2,5-Dimethyl-4-iodophenol
Precision Synthesis of 2,5-Dimethyl-4-iodophenol
Technical Guide | Version 1.0
Part 1: Strategic Analysis & Retrosynthesis
Target Profile[1]
Synthetic Utility
2,5-Dimethyl-4-iodophenol is a critical intermediate in the synthesis of advanced materials and pharmaceuticals. Its utility stems from the orthogonal reactivity of its functional groups:
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Phenolic Hydroxyl: Available for etherification or esterification to tune solubility or lipophilicity.
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Aryl Iodide: A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to construct biaryl scaffolds common in liquid crystals and bioactive molecules.
Regiochemical Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The starting material, 2,5-dimethylphenol (2,5-xylenol), presents a regiochemical challenge with three potential sites for iodination: C3, C4, and C6.
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Directing Effects:
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–OH Group (C1): Strong activator, directs ortho (C2, C6) and para (C4). C2 is blocked by a methyl group.[4]
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–CH₃ Groups (C2, C5): Weak activators.
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Site Analysis:
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C6 (ortho to OH): Sterically crowded by the adjacent –OH and C5–Me.
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C4 (para to OH): Less sterically hindered than C6. Electronic reinforcement from the C1–OH (para) and C2/C5–Me groups favors this position.
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C3 (meta to OH): Electronic deactivation relative to C4/C6 makes this highly unfavorable.
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Part 2: Synthetic Methodologies
We evaluate two primary protocols. Protocol A is recommended for standard laboratory synthesis due to its balance of yield, purity, and atom economy. Protocol B is an alternative for high-throughput, small-scale screening.
Comparison of Methods
| Feature | Protocol A: Oxidative Iodination (Recommended) | Protocol B: NIS Iodination |
| Reagents | I₂ / H₂O₂ (or NaNO₂) | N-Iodosuccinimide (NIS) / TsOH |
| Solvent | Methanol / Water | Acetonitrile or DMF |
| Atom Economy | High (Water is byproduct) | Moderate (Succinimide byproduct) |
| Scalability | Excellent (kg scale feasible) | Good (g scale) |
| Cost | Low | High |
Part 3: Detailed Experimental Protocol (Protocol A)
Objective: Synthesis of 4-iodo-2,5-dimethylphenol via oxidative iodination using I₂/H₂O₂. This method minimizes hazardous waste and utilizes water as the primary oxidant byproduct.
Reagents & Equipment
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Precursor: 2,5-Dimethylphenol (99%)
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Iodine Source: Molecular Iodine (I₂), solid
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Oxidant: Hydrogen Peroxide (30% aq.) or Sodium Nitrite (NaNO₂)
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Solvent: Methanol (MeOH), HPLC grade
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Quench: Sodium Thiosulfate (Na₂S₂O₃), sat. aq. solution
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Equipment: Round-bottom flask, magnetic stirrer, addition funnel, temperature probe.
Step-by-Step Procedure
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Solubilization: In a 250 mL round-bottom flask equipped with a stir bar, dissolve 2,5-dimethylphenol (1.22 g, 10.0 mmol) in Methanol (20 mL). Ensure complete dissolution.
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Iodine Addition: Add Molecular Iodine (1.27 g, 5.0 mmol, 0.5 equiv) to the solution. The mixture will turn dark brown.
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Note: Only 0.5 equivalents of I₂ are initially required because the oxidant recycles the iodide byproduct back to iodine. If using NaNO₂/H⁺ or just excess I₂, adjust stoichiometry accordingly. For the H₂O₂ method, use 0.5-0.6 eq I₂ and 0.6 eq H₂O₂ to drive atom economy, or simply use 1.0 eq I₂ if recycling is not optimized. Standard Lab Scale Recommendation: Use 1.0 eq I₂ (2.54 g) if not using a catalytic cycle, or 0.5 eq I₂ + 0.6 eq H₂O₂.
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Refined Step: Add I₂ (2.54 g, 10.0 mmol) for stoichiometric reliability in a single-pass batch.
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Catalyst/Oxidant Addition:
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Option 1 (Green): Add H₂O₂ (30%, 1.2 mL) dropwise over 10 minutes.
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Option 2 (NaNO₂ catalyzed): Add NaNO₂ (catalytic amount, 5 mol%) dissolved in minimal water.
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Instruction: Stir at room temperature (20-25°C).
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Reaction Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 4:1).
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Starting Material Rf: ~0.6
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Product Rf: ~0.4 (slightly more polar due to iodine polarizability, or less polar depending on plate condition; iodine usually increases lipophilicity but phenol acidity changes). Correction: Iodophenols often run slightly higher or similar to starting phenols. Look for the disappearance of the starting spot.
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Reaction Time: Typically 1.5 – 4 hours.
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Quenching: Once conversion is >95%, pour the reaction mixture into Ice-Water (100 mL) containing saturated Na₂S₂O₃ (20 mL).
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Visual Cue: The dark iodine color should vanish, leaving a white or off-white precipitate.
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Workup & Isolation:
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Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).
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Wash combined organics with Brine (50 mL).
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Dry over anhydrous Na₂SO₄ .
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Filter and concentrate under reduced pressure to yield the crude solid.[5]
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Purification:
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Recrystallize from Ligroin or a mixture of Ethanol/Water .
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Alternatively, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 95:5 to 80:20).
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Characterization Data (Literature Consensus)
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Physical State: White to off-white needles/crystalline solid.
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Melting Point: 95–99 °C.
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¹H NMR (500 MHz, CDCl₃):
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δ 9.54 (s, 1H, -OH)[6]
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δ 7.60 (s, 1H, Ar-H, C3-H, ortho to I)
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δ 6.34 (s, 1H, Ar-H, C6-H, ortho to OH)
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δ 2.19 (s, 3H, -CH₃)[6]
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δ 2.04 (s, 3H, -CH₃)[6]
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Note: The significant chemical shift difference between the aromatic protons (7.60 vs 6.34) confirms the regiochemistry. The proton at 7.60 is deshielded by the adjacent Iodine.
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Part 4: Visualization & Mechanism
Reaction Scheme & Mechanism
The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the regioselective preference for the C4 position.
Caption: Mechanistic pathway of electrophilic iodination. The C4-attack is favored due to steric clearance relative to C6, resulting in high regioselectivity.
Experimental Workflow
The operational flow for the "Green" oxidative iodination method.
Caption: Step-by-step experimental workflow for the oxidative iodination protocol.
Part 5: Safety & Handling
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Iodine (I₂): Corrosive and volatile solid. Weigh in a fume hood. Avoid inhalation of vapors.[7]
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Phenols: Toxic by absorption. Wear nitrile gloves and long sleeves.
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Hydrogen Peroxide: Strong oxidizer. Store away from organics until reaction time.
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Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing thiosulfate/iodide should be disposed of according to local EHS regulations.
Part 6: References
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Ghorbani-Vaghei, R. et al. (2010). Iodination of Aromatic Compounds. Thieme Connect. Link
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Thermo Fisher Scientific. (2023). 4-Iodo-2,5-dimethylphenol Product Specifications. Fisher Scientific.[2][8] Link
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National Institute of Standards and Technology (NIST). (2023). 2,5-Dimethylphenol Properties. NIST WebBook.[9] Link
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Santa Cruz Biotechnology. (2023).[1] 4-Iodo-2,5-dimethylphenol Data Sheet. SCBT. Link
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BenchChem. (2025).[5] Synthesis and Reactions of 2-Ethyl-4-iodophenol (Analogous Protocol). BenchChem Technical Library. Link
Sources
- 1. 4-Iodo-2,5-dimethylphenol | CAS 114971-53-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-Iodo-2,5-dimethylphenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. H50565.06 [thermofisher.com]
- 4. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 4-Iodophenol - Wikipedia [en.wikipedia.org]
- 9. Phenol, 2,5-dimethyl- [webbook.nist.gov]
